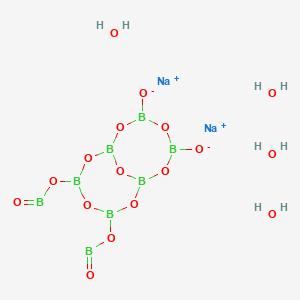
N-Biotinylcaproylaminoethyl Methanethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Biotinylcaproylaminoethyl Methanethiosulfonate is a thiol-specific probe . It has a molecular weight of 494.69 and a molecular formula of C19H34N4O5S3 . It reacts rapidly and specifically with thiols to form mixed disulfides . It has been used to probe the structures of the ACh and GABA receptor channels and the enzyme lactose permease .
Physical And Chemical Properties Analysis
N-Biotinylcaproylaminoethyl Methanethiosulfonate appears as an off-white solid . It has a melting point of 122 – 124°C . It is soluble in DMSO and Methanol .Applications De Recherche Scientifique
Probing the Structures of Receptor Channels
N-Biotinylcaproylaminoethyl Methanethiosulfonate has been used to probe the structures of the ACh and GABA receptor channels . These receptors play crucial roles in the nervous system, and understanding their structure can provide insights into their function and potential therapeutic targets.
Investigating Enzyme Structures
This compound has also been used to probe the structure of the enzyme lactose permease . Lactose permease is a protein that facilitates the transport of lactose across the cell membrane. Understanding its structure can help researchers develop strategies to manipulate its function, which could have implications for lactose intolerance and other related conditions.
Studying the Serotonin Transporter
Research has used N-Biotinylcaproylaminoethyl Methanethiosulfonate to study the intracellular topology of the serotonin transporter (SERT) . This transporter plays a key role in regulating serotonin levels in the brain, which is important for mood regulation and mental health.
Investigating Conformational Changes
The reactivity of many of the cytoplasmic cysteine residues studied was influenced by ion and ligand binding, suggesting that the internal domains of SERT participate in conformational changes during neurotransmitter transport . This can provide valuable insights into the dynamic nature of these transporters and how they function.
Analyzing Protein Topology
The compound has been used to analyze the topology of proteins . By reacting with specific amino acids, it can help determine the arrangement of these amino acids within the protein, providing valuable information about the protein’s structure and function.
Investigating Membrane Proteins
N-Biotinylcaproylaminoethyl Methanethiosulfonate can be used to investigate the structure and function of membrane proteins . These proteins play a crucial role in various cellular processes, including signal transduction, nutrient transport, and cell adhesion.
Mécanisme D'action
Propriétés
IUPAC Name |
N-(2-methylsulfonylsulfanylethyl)-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O5S3/c1-31(27,28)30-12-11-21-17(25)8-3-2-6-10-20-16(24)9-5-4-7-15-18-14(13-29-15)22-19(26)23-18/h14-15,18H,2-13H2,1H3,(H,20,24)(H,21,25)(H2,22,23,26)/t14?,15-,18?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMZUZLKVZKKHK-CSLYMUCUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Biotinylcaproylaminoethyl Methanethiosulfonate | |
CAS RN |
353754-95-7 |
Source


|
| Record name | 2((6-((Biotinoyl)amino)hexanoyl)amino)ethyl methanethiosulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one](/img/structure/B1141740.png)


![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)



![(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid](/img/structure/B1141754.png)




